N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide
Description
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfanyl group, nitrophenyl group, and difluorobenzamide moiety. Its molecular formula is C15H12F2N2O4S, and it has a molecular weight of approximately 358.33 g/mol.
Properties
IUPAC Name |
N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O5S/c17-9-1-2-14(15(18)3-9)16(23)19-10-4-11(20(24)25)6-13(5-10)26-8-12(22)7-21/h1-6,12,21-22H,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSJMBHOAOTVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl intermediate: This step involves the reaction of 3-nitrophenylthiol with 2,3-dihydroxypropyl bromide under basic conditions to form the desired intermediate.
Coupling with 2,4-difluorobenzoyl chloride: The intermediate is then reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitrophenyl and difluorobenzamide moieties can interact with specific binding sites, affecting the function of target molecules and pathways.
Comparison with Similar Compounds
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2,4-difluorobenzamide can be compared with similar compounds such as:
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide: This compound has a similar structure but with a furamide moiety instead of a difluorobenzamide group.
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide: This compound has a propanamide group instead of a difluorobenzamide group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
